N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine
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Overview
Description
N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine is a compound that features a piperidine ring and an oxane (tetrahydropyran) ring connected by an ethylamine chain. Piperidine derivatives are known for their significant role in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine typically involves the reaction of piperidine with an appropriate oxane derivative under controlled conditions. One common method is the nucleophilic substitution reaction where piperidine reacts with 4-chlorooxane in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the oxane oxygen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine or oxane derivatives.
Scientific Research Applications
N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins involved in signal transduction .
Comparison with Similar Compounds
Similar Compounds
N-[2-(Piperidin-1-yl)ethyl]pyran-4-amine: Similar structure but with a pyran ring instead of an oxane ring.
N-[2-(Piperidin-1-yl)ethyl]tetrahydrofuran-4-amine: Contains a tetrahydrofuran ring instead of an oxane ring.
Uniqueness
N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine is unique due to the presence of both piperidine and oxane rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C12H24N2O |
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Molecular Weight |
212.33 g/mol |
IUPAC Name |
N-(2-piperidin-1-ylethyl)oxan-4-amine |
InChI |
InChI=1S/C12H24N2O/c1-2-7-14(8-3-1)9-6-13-12-4-10-15-11-5-12/h12-13H,1-11H2 |
InChI Key |
YKFOTQDNRWGLIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC2CCOCC2 |
Origin of Product |
United States |
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